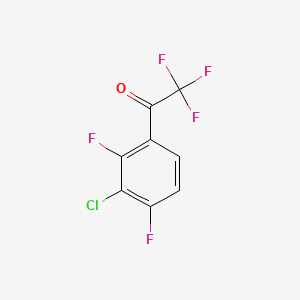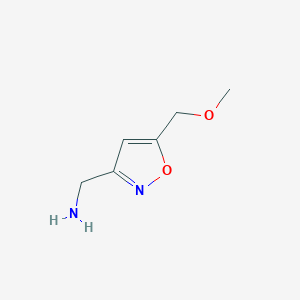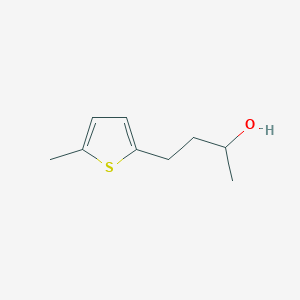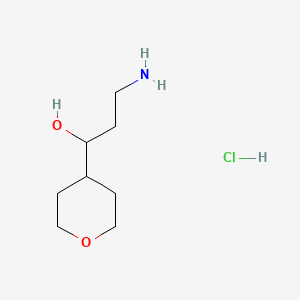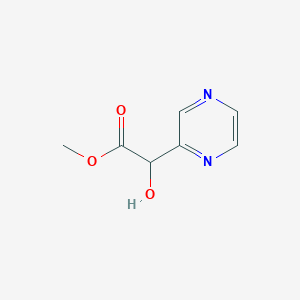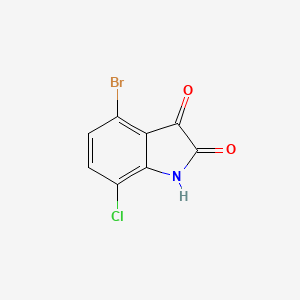
2-Isopropylcycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylcycloheptan-1-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cycloheptane ring with an isopropyl group and a hydroxyl group attached to it. The presence of the hydroxyl group classifies it as an alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylcycloheptan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Isopropylcycloheptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at room temperature and atmospheric pressure, resulting in the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Isopropylcycloheptanone in large-scale reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Isopropylcycloheptanone using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Isopropylcycloheptane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Isopropylcycloheptyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-Isopropylcycloheptanone
Reduction: 2-Isopropylcycloheptane
Substitution: 2-Isopropylcycloheptyl chloride
Wissenschaftliche Forschungsanwendungen
2-Isopropylcycloheptan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Isopropylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptanol: A similar compound with a hydroxyl group attached to a cycloheptane ring.
2-Methylcycloheptan-1-ol: A compound with a methyl group instead of an isopropyl group on the cycloheptane ring.
2-Isopropylcyclohexanol: A compound with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
2-Isopropylcycloheptan-1-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on a cycloheptane ring. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-propan-2-ylcycloheptan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
MFAXEGLRLFBDBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


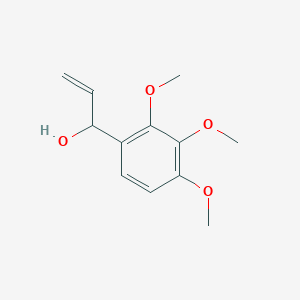

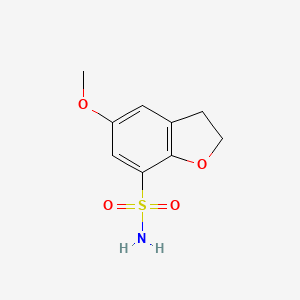

![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
